molecular formula C5H9N3O B1490046 (5-ethyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 1250240-86-8

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1490046
CAS No.: 1250240-86-8
M. Wt: 127.14 g/mol
InChI Key: MHPSRAZVFRZKCR-UHFFFAOYSA-N
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Description

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by an ethyl group attached to the nitrogen at position 5 and a methanol group attached to the carbon at position 3 of the triazole ring.

Biochemical Analysis

Biochemical Properties

(5-ethyl-1H-1,2,4-triazol-3-yl)methanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function. Additionally, (5-ethyl-1H-1,2,4-triazol-3-yl)methanol has been shown to affect cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, (5-ethyl-1H-1,2,4-triazol-3-yl)methanol exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. This compound also influences gene expression by interacting with DNA and RNA polymerases, thereby affecting the transcription and translation processes. The modulation of enzyme activity and gene expression by (5-ethyl-1H-1,2,4-triazol-3-yl)methanol is a key aspect of its biochemical mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that (5-ethyl-1H-1,2,4-triazol-3-yl)methanol can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression patterns .

Dosage Effects in Animal Models

The effects of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, (5-ethyl-1H-1,2,4-triazol-3-yl)methanol can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

(5-ethyl-1H-1,2,4-triazol-3-yl)methanol is involved in several metabolic pathways, primarily those related to drug metabolism. It interacts with enzymes such as cytochrome P450, which play a key role in the oxidation and reduction of various substrates. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, (5-ethyl-1H-1,2,4-triazol-3-yl)methanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of (5-ethyl-1H-1,2,4-triazol-3-yl)methanol within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of ethyl hydrazine with formic acid to form ethyl hydrazinecarboxylate. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring. The final step involves the reduction of the triazole ring with sodium borohydride to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: Used in the production of agrochemicals and as a corrosion inhibitor

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-1H-1,2,4-triazol-3-yl)methanol
  • (5-phenyl-1H-1,2,4-triazol-3-yl)methanol
  • (5-benzyl-1H-1,2,4-triazol-3-yl)methanol

Uniqueness

(5-ethyl-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

(3-ethyl-1H-1,2,4-triazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-4-6-5(3-9)8-7-4/h9H,2-3H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPSRAZVFRZKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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